

Spectroscopic Profile of 1-Chloro-4-methoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

Cat. No.: B125409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-4-methoxybutane** (CAS No. 17913-18-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Properties

1-Chloro-4-methoxybutane is a bifunctional molecule with the chemical formula $C_5H_{11}ClO$. It features a butane backbone with a chlorine atom at one terminus and a methoxy group at the other. This structure makes it a versatile reagent in organic synthesis.

Molecular Structure:

Figure 1. Chemical Structure of **1-Chloro-4-methoxybutane**

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-chloro-4-methoxybutane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts for **1-chloro-4-methoxybutane** are as follows:

Protons	Chemical Shift (δ , ppm) Range	Multiplicity
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	3.5 - 3.7	Triplet
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	1.7 - 1.9	Multiplet
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	1.6 - 1.8	Multiplet
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	3.3 - 3.5	Triplet
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	3.2 - 3.4	Singlet

Note: Predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon	Chemical Shift (δ , ppm) Range
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	44 - 46
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	29 - 31
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	26 - 28
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	70 - 72
Cl-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-CH ₃	58 - 60

Note: Predicted values based on typical ranges for similar functional groups. Data availability is indicated in databases such as SpectraBase.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (Alkyl) Stretch	2850 - 3000	Strong
C-O (Ether) Stretch	1050 - 1150	Strong
C-Cl (Alkyl Halide) Stretch	600 - 800	Medium-Strong

Note: The presence of a strong C-O stretching band is a key identifier for the ether functionality.

[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-chloro-4-methoxybutane** is characterized by the following major fragments.

m/z	Relative Intensity (%)	Proposed Fragment
124	~33% of M+	[M+2] ⁺ (due to ³⁷ Cl isotope)
122	100% of M+	[M] ⁺ (due to ³⁵ Cl isotope)
87	High	[M - Cl] ⁺
75	High	[CH ₂ =O-CH ₂ -CH ₂ -CH ₃] ⁺
45	Base Peak	[CH ₂ =O-CH ₃] ⁺

Note: The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[\[1\]](#)

Experimental Protocols

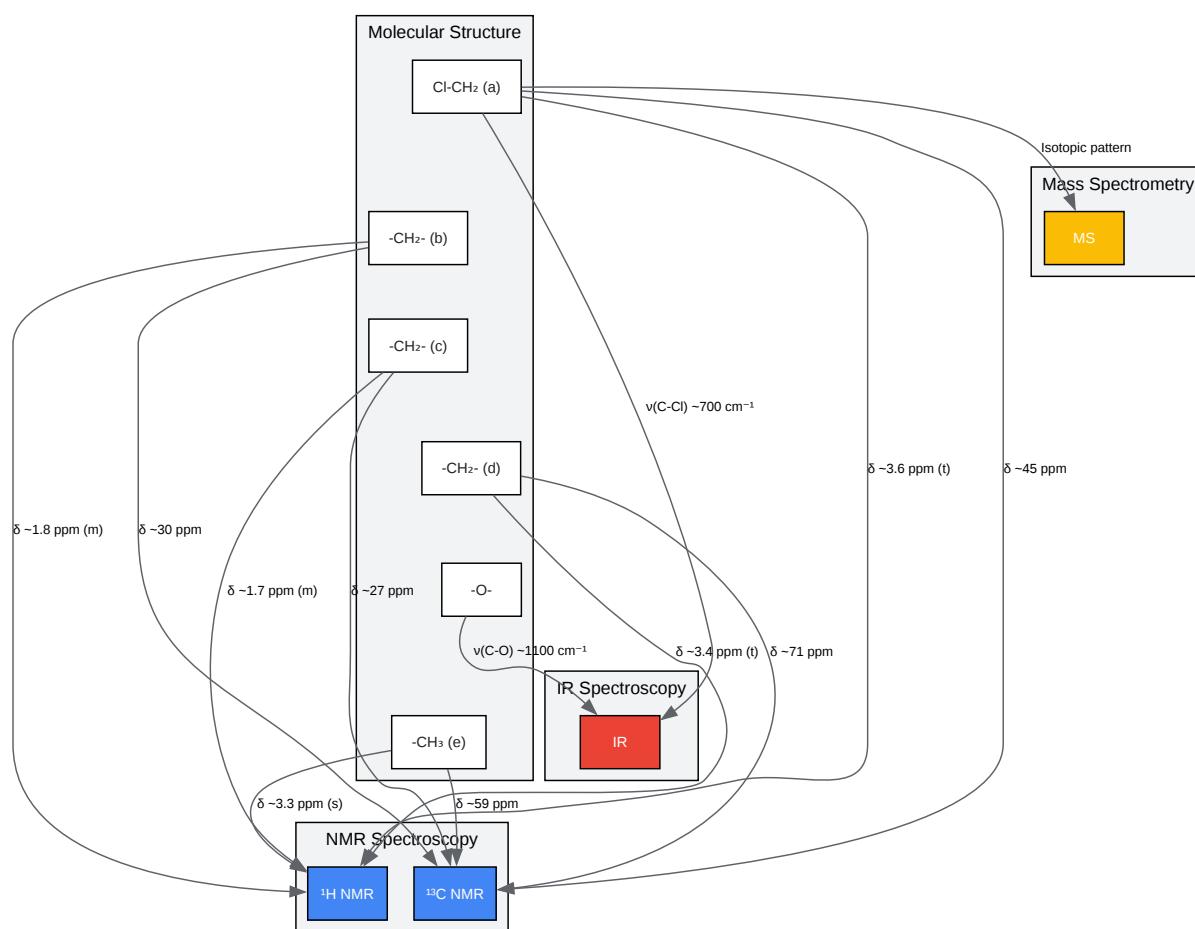
While specific experimental details for the publicly available data are not extensively documented, the following provides a general overview of the methodologies typically employed for acquiring such spectroscopic data.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
- Sample Preparation: A few milligrams of **1-chloro-4-methoxybutane** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: For ^1H NMR, a standard single-pulse experiment is performed. For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
- Sample Preparation: As **1-chloro-4-methoxybutane** is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum is first collected and then subtracted from the sample spectrum.


Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: The liquid sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for generating ions.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the key correlations between the structure of **1-chloro-4-methoxybutane** and its expected spectroscopic signals.

Figure 2. Spectroscopic Correlations for 1-Chloro-4-methoxybutane

[Click to download full resolution via product page](#)

Figure 2. Spectroscopic Correlations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]
- 2. 1-Chloro-4-methoxybutane | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-4-methoxybutane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125409#spectroscopic-data-nmr-ir-ms-for-1-chloro-4-methoxybutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com